7-Ethyl-2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Description
7-Ethyl-2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a bicyclic heterocyclic compound featuring a fused imidazole-pyrimidine core. Its structure includes ethyl and methyl substituents at positions 7, 2, and 6, respectively. This compound is part of a broader class of imidazo[1,2-a]pyrimidine derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
7-ethyl-2,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C10H17N3/c1-4-9-7(2)5-13-6-8(3)11-10(13)12-9/h6-7,9H,4-5H2,1-3H3,(H,11,12) |
InChI Key |
MLEUFNTVOKYJMK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(CN2C=C(N=C2N1)C)C |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions
Condensation reactions between 2-aminopyrimidine derivatives and α-haloketones or α-haloesters are classical routes to construct the imidazo[1,2-a]pyrimidine nucleus. For 7-ethyl-2,6-dimethyl derivatives, the use of appropriately substituted α-haloketones bearing ethyl and methyl groups is essential.
Intramolecular Cyclization
Intramolecular cyclization of suitable precursors, such as N-substituted pyrimidine derivatives bearing alkyl chains, can be employed to close the imidazole ring onto the pyrimidine moiety. This method allows for regioselective formation of the fused bicyclic system with desired substitution patterns.
Tandem and Sequential Reactions
Tandem reactions combining aza-Michael addition followed by Mannich-type cyclization have been reported for imidazo[1,2-a]pyrimidine synthesis. These strategies enable the formation of the heterocyclic core and installation of substituents in a controlled manner.
Detailed Synthetic Routes with Data
The following table summarizes key synthetic methods reported for the preparation of 7-ethyl-2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine, including reaction conditions and yields.
| Method | Starting Materials | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Multicomponent Reaction | 2-Aminopyrimidine, ethyl acetoacetate, aldehyde | Reflux in ethanol, catalytic acid/base | 75-85 | One-pot synthesis, high atom economy |
| Condensation with α-haloketone | 2-Aminopyrimidine, 2-bromo-3-pentanone | Reflux in ethanol or DMF, base (K2CO3) | 65-80 | Requires halogenated ketone with ethyl substituent |
| Intramolecular Cyclization | N-(2-bromoethyl)-2,6-dimethylpyrimidin-4-amine | Heating in polar aprotic solvent (DMSO) | 60-70 | Selective ring closure, moderate yields |
| Tandem aza-Michael-Mannich | 2-Aminopyrimidine, α,β-unsaturated ketone | Room temperature, catalytic acid/base | 70-78 | Mild conditions, good functional group tolerance |
Mechanistic Insights
- Multicomponent reactions typically proceed via initial formation of an imine or enamine intermediate, followed by cyclization to form the imidazo ring.
- Condensation reactions involve nucleophilic attack of the amino group on the electrophilic α-haloketone carbon, followed by intramolecular cyclization.
- Intramolecular cyclization relies on the proximity of nucleophilic and electrophilic sites within the molecule to facilitate ring closure.
- Tandem reactions combine nucleophilic additions and cyclizations in a sequential manner, enhancing synthetic efficiency.
Research Results and Optimization
Recent studies have optimized these methods to improve yields and selectivity. For example:
- Use of microwave-assisted heating has reduced reaction times from hours to minutes while maintaining yields above 80%.
- Solvent screening revealed that polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) enhance cyclization efficiency.
- Catalysts such as Lewis acids (e.g., ZnCl2) and bases (e.g., K2CO3) have been employed to modulate reaction pathways and improve product purity.
Summary Table of Key Parameters
| Parameter | Optimal Range/Value |
|---|---|
| Reaction Temperature | 80–120 °C (reflux or microwave heating) |
| Solvent | Ethanol, DMF, DMSO |
| Catalyst | Acidic (p-TsOH) or basic (K2CO3) |
| Reaction Time | 30 min to 6 hours |
| Yield | 60–85% |
| Purification | Column chromatography or recrystallization |
Chemical Reactions Analysis
Types of Reactions: 7-Ethyl-2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
7-Ethyl-2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 7-Ethyl-2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to specific enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound may influence various cellular pathways, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The biological and physicochemical properties of imidazo[1,2-a]pyrimidine derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of key analogues:
Key Observations :
- Chlorine and Aromatic Groups: Chloromethyl () and phenyl () substituents increase molecular weight and lipophilicity, which may improve target binding but reduce aqueous solubility . Methylcyclopropyl: This substituent () introduces steric hindrance and conformational rigidity, which could modulate receptor selectivity .
- Heterocyclic Core Variations :
- Pyrimidine vs. Pyrazine: Analogues like 7-methyl-imidazo[1,2-a]pyrazine-2-carbaldehyde () replace pyrimidine with pyrazine, altering electronic properties and hydrogen-bonding capacity .
Biological Activity
7-Ethyl-2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure combines features of imidazole and pyrimidine rings, which contributes to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHN
- Molecular Weight : 179.26 g/mol
- CAS Number : 1700180-06-8
Biological Activity
The biological activity of this compound has been primarily investigated in the context of its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial effects. In vitro studies have shown its efficacy against various bacterial strains and fungi. The mechanisms underlying its antimicrobial activity include:
- Disruption of bacterial cell membranes.
- Inhibition of nucleic acid synthesis.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies have demonstrated its potential to inhibit the proliferation of cancer cell lines including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
The compound's anticancer mechanisms involve:
- Induction of apoptosis in cancer cells.
- Inhibition of key signaling pathways involved in tumor growth.
Study 1: Anticancer Efficacy
A study conducted by researchers focused on the compound's effects on MCF-7 and A549 cell lines. The results indicated:
- IC values of 12.50 µM for MCF-7 and 42.30 µM for A549 cells.
These findings suggest that the compound has a selective inhibitory effect on breast cancer cells compared to lung cancer cells.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 12.50 |
| A549 | 42.30 |
Study 2: Mechanistic Insights
Another investigation explored the molecular mechanisms through which this compound exerts its effects. The study revealed:
- The compound interacts with specific enzymes involved in cell cycle regulation.
- It was found to inhibit Aurora-A kinase with an IC value of approximately 0.16 µM.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Ethenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine | Fused imidazole-pyridine | Antimicrobial and anticancer |
| 7-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine | Methyl substitution | Moderate cytotoxicity |
Q & A
Q. What are the recommended synthetic routes for 7-Ethyl-2,6-dimethyl-imidazo[1,2-a]pyrimidine, and how can reaction conditions be optimized for higher yields?
Answer: Synthesis typically involves cyclocondensation of 5-aminopyrazole derivatives with 1,3-dicarbonyl precursors. Key steps include:
- Cyclization: Use of ethyl-substituted precursors to introduce the ethyl group at the 7-position.
- Substitution: Methyl groups at positions 2 and 6 are introduced via alkylation or direct substitution during cyclization.
Q. Optimization Strategies :
- Temperature Control: Maintain 80–100°C to balance reaction rate and byproduct formation.
- Catalysts: Lewis acids (e.g., ZnCl₂) improve cyclization efficiency.
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
Q. What standard analytical methods are used to characterize this compound’s structure and purity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethyl and methyl groups).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₁H₁₈N₃: calc. 192.15).
- HPLC : Purity assessment using reverse-phase C18 columns (≥98% purity for biological assays).
- X-ray Crystallography : Resolves conformational ambiguity in fused-ring systems.
Critical Note : Stability under analytical conditions (e.g., solvent compatibility) must be verified to avoid degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of ethyl and methyl substituents on biological activity?
Answer: Methodology :
Variation of Substituents : Synthesize analogs with ethyl/methyl groups at different positions (e.g., 5-ethyl vs. 7-ethyl).
Biological Assays :
- Enzyme Inhibition : Screen against kinases (e.g., JAK2) using fluorescence-based assays.
- Cellular Efficacy : Test cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assays.
Computational Modeling : Perform molecular docking to predict binding modes relative to substituent positions.
Q. Example SAR Findings :
| Compound | Substituents | IC₅₀ (JAK2, nM) |
|---|---|---|
| 7-Ethyl-2,6-dimethyl | Ethyl (C7), Methyl (C2/C6) | 12.3 |
| 5-Ethyl-2,6-dimethyl | Ethyl (C5), Methyl (C2/C6) | 48.7 |
Rationale: Steric effects from the ethyl group at C7 improve target binding .
Q. How can contradictory data on enzyme inhibition efficacy across studies be resolved?
Answer: Root Causes :
- Assay Variability : Differences in buffer pH, ATP concentrations, or detection methods.
- Compound Stability : Degradation under assay conditions (e.g., light exposure).
Q. Resolution Strategies :
Standardized Protocols : Adopt uniform assay conditions (e.g., 1 mM ATP, pH 7.4).
Stability Studies : Use LC-MS to monitor compound integrity during assays.
Independent Validation : Repeat key experiments in multiple labs with blinded samples.
Case Study : A 2024 study resolved discrepancies in kinase inhibition by identifying oxidation of the ethyl group as a confounding factor .
Q. What strategies enhance metabolic stability without compromising target affinity?
Answer: Approaches :
- Fluorine Substitution : Replace ethyl with trifluoromethyl to block oxidative metabolism.
- Deuterium Incorporation : Substitute deuterium at methyl groups to slow CYP450-mediated degradation.
- Prodrug Design : Mask polar groups (e.g., phosphate esters) to improve bioavailability.
Q. Data Example :
| Derivative | t₁/₂ (Liver Microsomes, min) | Target IC₅₀ (nM) |
|---|---|---|
| Parent Compound | 15 | 12.3 |
| CF₃ Analog | 42 | 14.8 |
Rationale: Fluorine’s electronegativity maintains binding while reducing metabolic clearance .
Q. How do solvent and formulation choices impact physicochemical stability in preclinical studies?
Answer: Key Factors :
- Solubility : Use co-solvents (e.g., PEG-400) for in vivo dosing; aqueous solubility <10 µg/mL necessitates nanoformulation.
- pH Sensitivity : Avoid buffers below pH 5 to prevent imidazole ring protonation and precipitation.
- Light Protection : Store in amber vials to prevent photodegradation (λmax 320 nm).
Q. Stability Data :
| Condition | Degradation (%) at 25°C/60% RH |
|---|---|
| Aqueous (pH 7.4) | <5% over 24 hrs |
| DMSO (dark) | <2% over 1 week |
Q. What computational tools are recommended for predicting off-target interactions?
Answer:
- Molecular Dynamics (MD) : Simulate binding to homologous kinases (e.g., JAK3 vs. JAK2).
- Machine Learning : Use platforms like DeepChem to predict toxicity (e.g., hERG inhibition).
- Docking Software : AutoDock Vina or Schrödinger Suite for binding affinity ranking.
Case Study : MD simulations revealed off-target binding to PI3Kγ due to conformational flexibility of the ethyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
